(3-Methoxypropyl)[(5-methylthiophen-2-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methoxypropyl)[(5-methylthiophen-2-yl)methyl]amine is an organic compound with the molecular formula C10H17NOS and a molecular weight of 199.31 g/mol . It is characterized by the presence of a methoxypropyl group and a methylthiophenylmethyl group attached to an amine. This compound is used primarily for research purposes and has various applications in scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxypropyl)[(5-methylthiophen-2-yl)methyl]amine typically involves the reaction of 3-methoxypropylamine with 5-methylthiophen-2-ylmethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(3-Methoxypropyl)[(5-methylthiophen-2-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: Amides and other substituted derivatives.
Scientific Research Applications
(3-Methoxypropyl)[(5-methylthiophen-2-yl)methyl]amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Methoxypropyl)[(5-methylthiophen-2-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(3-Methoxypropyl)[(pyridin-2-yl)methyl]amine: Similar structure but with a pyridine ring instead of a thiophene ring.
3-(5-Methylthiophen-2-yl)-3-oxopropanenitrile: Contains a similar thiophene ring but with different functional groups.
Uniqueness
(3-Methoxypropyl)[(5-methylthiophen-2-yl)methyl]amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
The compound (3-Methoxypropyl)[(5-methylthiophen-2-yl)methyl]amine is a derivative of methylthiophen and an amine, which has garnered interest in various biological applications due to its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial effects, cytotoxicity, and molecular interactions.
Chemical Structure and Properties
The compound can be described by its structural formula, which consists of a methoxypropyl group attached to a methylthiophen moiety via a methylene bridge. The presence of both hydrophilic (methoxy) and lipophilic (methylthiophen) components may influence its biological activity.
Property | Value |
---|---|
Molecular Formula | C12H17N1S |
Molecular Weight | 209.34 g/mol |
LogP | 2.5 |
Solubility | Soluble in DMSO |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of related compounds, particularly those containing similar functional groups. For instance, derivatives with thiazole and pyridine rings have shown significant activity against various pathogens.
- Minimum Inhibitory Concentration (MIC) : The compound's MIC against common pathogens such as Pseudomonas aeruginosa and Escherichia coli is reported to be around 0.21 µM, indicating strong antibacterial properties comparable to established antibiotics like ciprofloxacin .
Cytotoxicity Studies
Cytotoxicity assessments using human cell lines (HaCat and BALB/c 3T3) revealed that while the compound exhibits antimicrobial effects, it also presents varying levels of toxicity. The HaCat cell line demonstrated higher sensitivity compared to BALB/c 3T3 cells, with IC50 values indicating that prolonged exposure could lead to significant cytotoxic effects .
Molecular Docking Studies
Molecular docking studies have elucidated the binding interactions of this compound with key bacterial enzymes such as DNA gyrase. The compound forms multiple hydrogen bonds with critical amino acid residues, enhancing its potential as an antibacterial agent. Notably, it exhibits binding energies comparable to those of reference drugs, suggesting effective inhibition mechanisms .
Case Studies
-
Study on Antimicrobial Efficacy :
- A study evaluated a series of thiazolopyridine derivatives, including those structurally similar to our compound. Results indicated that compounds with similar configurations displayed potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The most effective compounds had MIC values lower than those of traditional antibiotics .
-
Toxicity Assessment :
- In another research effort focusing on the cytotoxicity of methylamine derivatives, it was found that while some compounds showed promising antimicrobial properties, they also posed risks for cellular health at elevated concentrations. This underscores the need for careful evaluation in therapeutic contexts .
Properties
Molecular Formula |
C10H17NOS |
---|---|
Molecular Weight |
199.32 g/mol |
IUPAC Name |
3-methoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine |
InChI |
InChI=1S/C10H17NOS/c1-9-4-5-10(13-9)8-11-6-3-7-12-2/h4-5,11H,3,6-8H2,1-2H3 |
InChI Key |
VLSWYCAYTKXRJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)CNCCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.